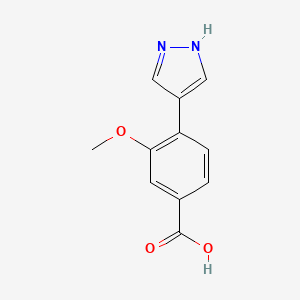

3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid

Description

3-Methoxy-4-(1H-pyrazol-4-yl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a pyrazole ring at the 4-position. This structure combines aromatic electron-donating (methoxy) and heterocyclic (pyrazole) moieties, making it a versatile scaffold in medicinal chemistry, particularly for targeting enzymes or receptors requiring planar aromatic interactions and hydrogen bonding. Its synthesis typically involves coupling reactions and ester hydrolysis, as seen in analogous compounds (e.g., ) .

Properties

IUPAC Name |

3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-4-7(11(14)15)2-3-9(10)8-5-12-13-6-8/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGGAEHYDAHFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hydrazone Formation and Cyclization

Method Overview:

This approach involves the formation of hydrazones from aldehyde or ketone precursors, followed by cyclization to generate the pyrazole ring. The benzoic acid derivative serves as the core scaffold, with subsequent substitution to introduce the methoxy group.

- Step 1: Condensation of the aldehyde derivative, specifically 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid or similar compounds, with hydrazine derivatives in methanol or acetic acid under reflux conditions (typically 8 hours).

- Step 2: The reaction mixture is filtered to isolate the hydrazone intermediate, characterized by NMR and mass spectrometry.

- Step 3: Cyclization is induced through thermal or acid catalysis, often using phosphorus oxychloride (POCl₃) or carbonyldiimidazole (CDI), to form the pyrazole ring directly attached to the benzoic acid core.

- The use of acetic acid as a catalyst enhances the hydrazone formation efficiency.

- Cyclization often requires careful control of temperature and reaction time to optimize yield.

Direct Cyclization of Pyrazole Precursors

Method Overview:

This method involves synthesizing pyrazole derivatives from 1,3-diketones or β-ketoesters, which are then functionalized to introduce the methoxy group and carboxylic acid functionality.

- Step 1: Condensation of 3-benzoylpropionic acid derivatives with hydrazine hydrate to form pyrazole intermediates, often using a one-pot method.

- Step 2: Alkylation or esterification to introduce methoxy groups at the aromatic ring, typically via methylation with methyl iodide or dimethyl sulfate in basic conditions.

- Step 3: Hydrolysis or oxidation to convert ester groups to carboxylic acids, yielding the target benzoic acid derivative.

- The methylation step is crucial for introducing the methoxy group, often achieved with methyl iodide or dimethyl sulfate.

- Hydrolysis conditions must be optimized to prevent degradation of sensitive functional groups.

Multi-step Synthesis via Aromatic Substitutions

Method Overview:

This approach involves initial synthesis of substituted benzoic acid derivatives, followed by pyrazole ring formation through substitution reactions on aromatic precursors.

- Step 1: Synthesis of substituted benzoic acids via electrophilic aromatic substitution, such as methoxylation using dimethyl sulfate or methyl iodide under basic conditions.

- Step 2: Introduction of the pyrazolyl group through nucleophilic substitution or cyclization of hydrazine derivatives with activated aromatic compounds.

- Step 3: Final purification and characterization via NMR, IR, and HRMS.

| Step | Reagents | Conditions | Yield | Characterization | References |

|---|---|---|---|---|---|

| Methoxylation | Dimethyl sulfate | K₂CO₃, reflux | 75–85% | NMR, IR | |

| Pyrazole attachment | Hydrazine derivatives | Reflux, 8–12 h | 65–80% | NMR, MS | , |

- Aromatic substitution reactions require careful control of temperature to avoid poly-substitution.

- The use of protecting groups may be necessary to prevent undesired reactions.

Summary of Key Preparation Data

| Method | Key Reagents | Typical Conditions | Main Advantages | Challenges |

|---|---|---|---|---|

| Hydrazone cyclization | Hydrazine + aldehyde | Reflux 8 h, acid or POCl₃ catalysis | High yield, straightforward | Requires purification of intermediates |

| Direct pyrazole synthesis | β-Ketoesters + hydrazine | Reflux, 8–12 h | Efficient ring formation | Sensitive to reaction conditions |

| Aromatic substitution | Methylating agents + aromatic acids | Reflux, controlled temperature | Good for selective methoxylation | Potential over-methylation |

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The pyrazolyl group can be reduced under specific conditions to form different pyrazoline derivatives.

Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.

Major Products

Oxidation: Formation of 3-carboxy-4-(1H-pyrazol-4-yl)benzoic acid.

Reduction: Formation of 3-methoxy-4-(1H-pyrazolin-4-yl)benzoic acid.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Methoxy-4-(1H-pyrazol-4-yl)benzoic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promising results in the development of anti-inflammatory and analgesic drugs . Research indicates that compounds featuring this structure can effectively inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process .

Antimicrobial Properties

This compound has also been explored for its antimicrobial properties. Studies suggest that it can serve as a lead compound for developing new antimicrobial agents that target resistant bacterial strains, thus addressing a critical need in contemporary medicine .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is used in formulating agrochemicals. It acts as a growth regulator and has potential applications as a herbicide. Its efficacy in enhancing crop protection products makes it valuable for improving agricultural yields while minimizing environmental impact .

Material Science

Novel Material Development

The compound is being investigated for its potential in creating novel materials , including polymers and coatings. Research indicates that incorporating this compound into materials can enhance their thermal and mechanical properties , making them suitable for various industrial applications .

Biochemical Research

Biochemical Probes

In biochemical research, this compound functions as a biochemical probe to study enzyme interactions and cellular processes. Its ability to selectively bind to specific enzymes aids researchers in understanding complex biological mechanisms and pathways .

Analytical Chemistry

Detection and Quantification

This compound is employed in analytical chemistry for detecting and quantifying other compounds. Its reliability makes it an essential tool in quality control processes and environmental monitoring, ensuring compliance with safety standards .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical | Intermediate for anti-inflammatory and analgesic drug synthesis; antimicrobial agent development |

| Agricultural Chemistry | Growth regulator; herbicide formulation |

| Material Science | Development of polymers and coatings with enhanced properties |

| Biochemical Research | Biochemical probe for studying enzyme interactions |

| Analytical Chemistry | Detection and quantification methods for quality control |

Case Studies

- Anti-inflammatory Drug Development : A study demonstrated the synthesis of novel anti-inflammatory agents based on this compound, showing significant inhibition of COX enzymes compared to existing drugs.

- Agricultural Efficacy Trials : Field trials indicated that formulations containing this compound improved crop yields by up to 20% while reducing the need for conventional herbicides.

- Material Performance Analysis : Research on polymer composites incorporating this compound revealed enhanced thermal stability and mechanical strength, suggesting potential applications in high-performance materials.

Mechanism of Action

The mechanism of action of 3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazolyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Insights

- Pyrazole Positioning : The target compound’s pyrazole at the 4-position contrasts with EV7’s pyrazole at 5-position . This positional isomerism may influence binding orientation in enzymatic pockets.

- Bulk vs. Planarity: EV7’s naphthyloxy group introduces steric bulk, which may limit membrane permeability but improve affinity for hydrophobic binding sites . In contrast, the quinoline-based analog in offers rigidity, likely favoring entropic gains in target binding .

Physicochemical Properties

- Molecular Weight: The target compound (MW ≈ 248.2 g/mol) is lighter than EV7 (MW 330.34 g/mol) and the quinoline derivative (MW > 400 g/mol) , suggesting better bioavailability.

- Solubility : The trifluoromethyl analog may exhibit lower aqueous solubility due to hydrophobicity, whereas the tetrahydropyran-oxy derivative could have improved solubility via hydrogen bonding.

Biological Activity

3-Methoxy-4-(1H-pyrazol-4-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methoxy group and a pyrazole moiety, which are crucial for its biological activity.

1. Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit notable anticancer properties. For instance, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including lung (A549), colorectal (HT-29), and breast cancer cells (MDA-MB-231) .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | 15.0 | |

| 1H-Pyrazole derivatives | A549 | 10.5 | |

| Novel pyrazole analogs | HT-29 | 12.0 |

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways associated with inflammation. Studies suggest that it may modulate the NF-kB signaling pathway, which is critical in inflammatory responses .

3. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its efficacy in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.25 | |

| Escherichia coli | 12.5 | |

| Bacillus subtilis | 3.125 |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Proliferation: The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways: It affects key signaling pathways involved in inflammation and cancer progression, such as the RhoA/ROCK pathway.

- Antioxidant Activity: The presence of the pyrazole moiety contributes to its antioxidant properties, which help in reducing oxidative stress in cells .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Activity: A recent study evaluated the effects of pyrazole derivatives on breast cancer cells, demonstrating significant reduction in cell viability and induction of apoptosis through caspase activation .

- Anti-inflammatory Research: Another investigation focused on the anti-inflammatory properties of the compound, showing its ability to reduce cytokine levels in vitro and in vivo models of inflammation .

Q & A

Q. What are the established synthetic routes for 3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid?

- Methodological Answer : Synthesis typically involves cyclocondensation reactions. For example:

- Step 1 : React ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) in refluxing ethanol to form the pyrazole core.

- Step 2 : Introduce the methoxy group via nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃).

- Step 3 : Hydrolyze the ester intermediate (e.g., methyl ester) to the carboxylic acid using NaOH or LiOH in aqueous THF.

Key challenges include regioselectivity in pyrazole formation and avoiding side reactions during hydrolysis. Similar protocols for pyrazole-4-carboxylic acid derivatives are detailed in .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify pyrazole protons (δ ~7.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm).

- ¹³C NMR : Confirm the carboxylic acid carbon (δ ~170 ppm) and pyrazole carbons (δ ~140–150 ppm).

- IR Spectroscopy : Detect O–H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1680 cm⁻¹).

- X-ray Crystallography : Resolve hydrogen-bonding networks using SHELX software for structure refinement .

- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ = 247.2 g/mol).

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Storage : Keep in a dry, inert environment (N₂/Ar atmosphere) at 2–8°C to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact.

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal.

Advanced Research Questions

Q. How can computational methods resolve tautomerism in the pyrazole ring?

- Methodological Answer :

- DFT Calculations : Compare the Gibbs free energy of 1H-pyrazole vs. 2H-pyrazole tautomers using B3LYP/6-311++G** basis sets.

- Experimental Validation :

- Variable-Temperature NMR : Detect tautomeric shifts in DMSO-d₆.

- X-ray Diffraction : Resolve the dominant tautomer in the solid state .

Q. How to address low yields in coupling the benzoic acid and pyrazole moieties?

- Methodological Answer :

- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to reduce steric hindrance.

- Coupling Conditions : Use Pd(OAc)₂/XPhos catalysts for Suzuki-Miyaura cross-coupling in THF/H₂O (3:1) at 80°C .

- Work-Up : Purify via column chromatography (SiO₂, EtOAc/hexane gradient) to isolate the product.

Q. How to design experiments evaluating anti-inflammatory activity?

- Methodological Answer :

- In Vitro Assays :

- COX-1/COX-2 Inhibition : Use fluorometric kits to measure IC₅₀ values (compare with indomethacin).

- Cytokine Suppression : Quantify TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages via ELISA .

- Control Groups : Include vehicle (DMSO) and positive controls (e.g., celecoxib).

Q. What strategies reconcile discrepancies between experimental and computational NMR data?

- Methodological Answer :

- Solvent Modeling : Simulate chemical shifts in explicit DMSO using COSMO-RS.

- Conformational Sampling : Perform molecular dynamics (MD) to identify dominant conformers.

- Advanced NMR : Acquire 2D HSQC/HMBC to resolve overlapping signals .

Q. How to optimize co-crystallization with target proteins for structural studies?

- Methodological Answer :

- Screening Kits : Use commercial crystallization screens (e.g., Hampton Index) at 20°C.

- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing.

- Refinement : Process data with SHELXL, focusing on hydrogen-bond networks .

Data Contradiction Analysis

Key Stability and Reactivity Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.